alpha-Amylcinnamyl alcohol

Catalog No.
S625244
CAS No.
101-85-9
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Amylcinnamyl alcohol

CAS Number

101-85-9

Product Name

alpha-Amylcinnamyl alcohol

IUPAC Name

2-benzylideneheptan-1-ol

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3

InChI Key

LIPHCKNQPJXUQF-UHFFFAOYSA-N

SMILES

CCCCCC(=CC1=CC=CC=C1)CO

solubility

insoluble in water
miscible (in ethanol)

Synonyms

2-pentylcinnamic alcohol, alpha-amylcinnamic alcohol

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CO

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/CO

The exact mass of the compound alpha-Amylcinnamyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermiscible (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Amylcinnamyl alcohol is a synthetic allylic alcohol utilized extensively as a fragrance ingredient and chemical building block. Characterized by a boiling point of 141–143 °C (at 5 mmHg) and a low vapor pressure of 0.00064 mmHg at 25 °C, it offers high thermal stability and low volatility . With an estimated logP of 4.03, the compound exhibits high lipophilicity, making it highly soluble in organic solvents and oils while remaining practically insoluble in water [1]. Synthesized primarily via the reduction of alpha-amylcinnamaldehyde, this compound is prioritized in procurement for its stable, non-reactive hydroxyl group, which provides a reliable functional site for esterification or use as a persistent base note in complex chemical formulations .

Substituting alpha-amylcinnamyl alcohol with its direct precursor, alpha-amylcinnamaldehyde, introduces severe formulation and regulatory risks. While both share a similar carbon skeleton, the aldehyde is highly susceptible to spontaneous auto-oxidation in air, forming protein-reactive hydroperoxides and amylcinnamic acid that degrade product stability [1]. Furthermore, the aldehyde acts as a Schiff base former and Michael acceptor, making it a known skin sensitizer subject to strict International Fragrance Association (IFRA) restrictions [2]. Conversely, substituting with the unsubstituted parent, cinnamyl alcohol, drastically alters the physical properties; the lack of the amyl chain increases volatility and reduces lipophilicity, compromising the compound's substantivity and fixative performance in downstream applications .

Skin Sensitization Potency: Alcohol vs. Aldehyde

Quantitative risk assessments using the Murine Local Lymph Node Assay (LLNA) demonstrate a stark contrast in sensitization potency between the alcohol and its aldehyde precursor. alpha-Amylcinnamyl alcohol exhibits an EC3 value greater than 6250 µg/cm² (classified as a very weak or non-sensitizer), whereas alpha-amylcinnamaldehyde shows an EC3 of 2513 µg/cm², categorizing it as a weak-to-moderate sensitizer[1]. This difference is driven by the aldehyde's ability to form Schiff bases with skin proteins, a reactivity pathway absent in the alcohol [2].

Evidence DimensionLLNA EC3 (Sensitization Threshold)
Target Compound Data>6250 µg/cm² (Very weak / Non-sensitizer)
Comparator Or Baselinealpha-Amylcinnamaldehyde (2513 µg/cm²)
Quantified Difference>2.4-fold higher threshold for the alcohol (lower sensitization risk)
ConditionsMurine Local Lymph Node Assay (LLNA)

Procurement teams must select the alcohol form for leave-on topical formulations to avoid triggering strict IFRA sensitization restrictions and minimize contact dermatitis risks.

Electrophilic Reactivity and Protein Binding

The chemical stability of alpha-amylcinnamyl alcohol in biological and formulated matrices is significantly higher than its aldehyde counterpart due to the absence of an electrophilic carbonyl carbon. In Direct Peptide Reactivity Assays (DPRA), alpha-amylcinnamaldehyde acts as a reactive electrophile, causing significant depletion of lysine and cysteine-containing peptides [1]. In contrast, the allylic alcohol group in alpha-amylcinnamyl alcohol is sterically hindered and chemically inert under ambient conditions, resulting in minimal peptide depletion [2].

Evidence DimensionElectrophilic protein reactivity (DPRA)
Target Compound DataMinimal peptide depletion (non-reactive hydroxyl)
Comparator Or Baselinealpha-Amylcinnamaldehyde (High peptide depletion via Schiff base/Michael addition)
Quantified DifferenceElimination of electrophilic reactivity in the alcohol form
ConditionsIn chemico Direct Peptide Reactivity Assay (DPRA)

The lack of protein reactivity ensures that the compound remains stable in complex formulations containing amines or proteins, preventing unwanted cross-linking or degradation.

Volatility and Fixative Performance

The addition of the amyl (pentyl) chain to the cinnamyl structure drastically alters the compound's thermodynamic properties, making it a stronger fixative compared to unsubstituted cinnamyl alcohol. alpha-Amylcinnamyl alcohol possesses a highly depressed vapor pressure of 0.00064 mmHg at 25 °C and an elevated logP of 4.03 [1]. This high lipophilicity and low volatility ensure that the molecule evaporates at a fraction of the rate of simpler aromatic alcohols, anchoring more volatile top notes in a formulated matrix.

Evidence DimensionVapor Pressure and logP
Target Compound Data0.00064 mmHg at 25 °C; logP ~4.03
Comparator Or BaselineUnsubstituted cinnamyl alcohol (Higher vapor pressure, lower logP)
Quantified DifferenceSignificantly lower volatility and higher lipid solubility
ConditionsStandard ambient temperature and pressure (25 °C)

Formulators should procure this specific amyl-substituted alcohol when requiring a long-lasting, hydrophobic base note that resists rapid evaporation.

Hypoallergenic Leave-On Cosmetics

Because alpha-amylcinnamyl alcohol exhibits an LLNA EC3 >6250 µg/cm² and lacks the protein-reactive Schiff base chemistry of its aldehyde precursor, it is the required procurement choice for leave-on lotions, creams, and cosmetics where minimizing contact dermatitis is a strict regulatory requirement [1].

Long-Lasting Hydrophobic Fragrance Bases

Driven by its exceptionally low vapor pressure (0.00064 mmHg) and high logP (4.03), this compound serves as a critical fixative in fine perfumery and industrial air care products, anchoring more volatile components and extending the duration of the scent profile [2].

Stable Precursor for Esterification

The stable, non-electrophilic primary hydroxyl group makes alpha-amylcinnamyl alcohol an excellent starting material for synthesizing specialty esters (e.g., alpha-amylcinnamyl acetate) used in flavor and fragrance manufacturing, avoiding the auto-oxidation issues inherent to aldehyde precursors .

Physical Description

Colourless to slightly yellow liquid, light floral note

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Density

0.954-0.962

UNII

6240Z8QTPR

GHS Hazard Statements

Aggregated GHS information provided by 316 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (87.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (87.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

184900-07-0
101-85-9

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

1-Heptanol, 2-(phenylmethylene)-: ACTIVE

Dates

Last modified: 08-15-2023

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